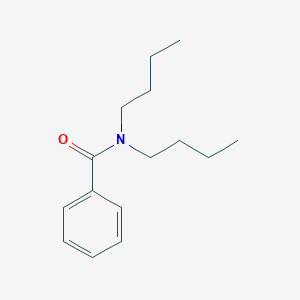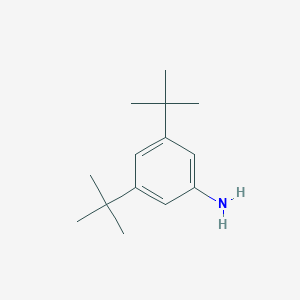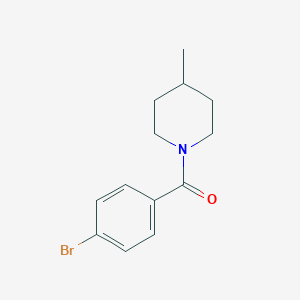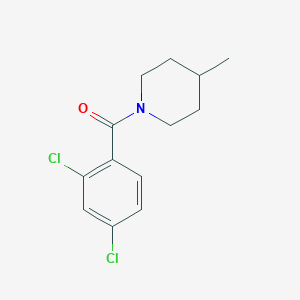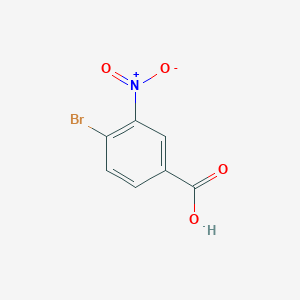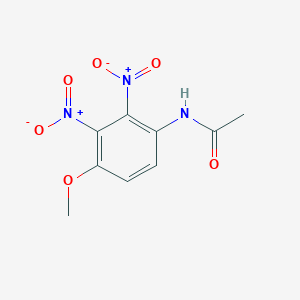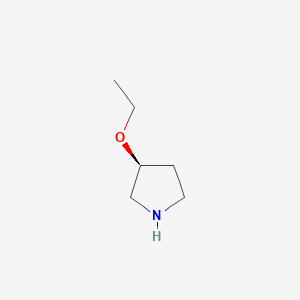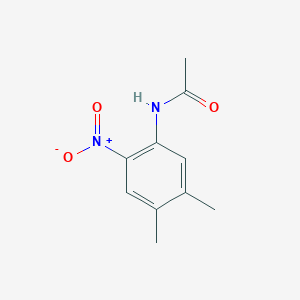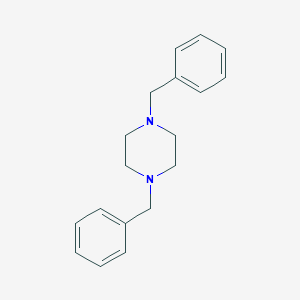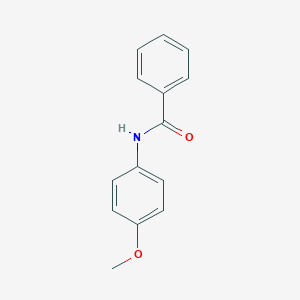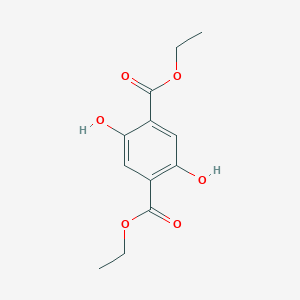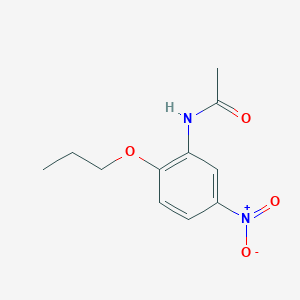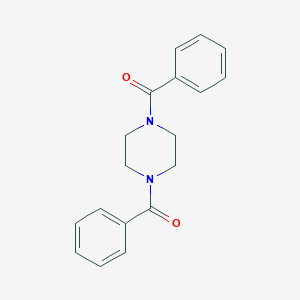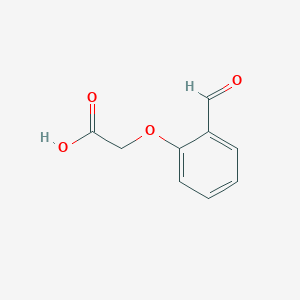![molecular formula C18H16N4S B181230 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-31-5](/img/structure/B181230.png)
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects. In
Applications De Recherche Scientifique
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. Additionally, this compound has been found to have antitumor properties and has been investigated as a potential anticancer agent. Moreover, it has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Like many other heterocyclic compounds, 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have adverse effects on living organisms at high concentrations.
Orientations Futures
There are several future directions for research on 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Moreover, there is a need for more comprehensive toxicity studies to determine the safety of this compound for use in humans. Finally, the potential use of 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of new drugs with improved efficacy and safety profiles should be explored.
Méthodes De Synthèse
The synthesis of 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 2-phenylethylamine with 4-benzoyl-5-mercapto-1,2,4-triazole in the presence of acetic anhydride and acetic acid. The resulting product is then treated with benzyl chloride to obtain the final compound.
Propriétés
Numéro CAS |
93073-31-5 |
|---|---|
Nom du produit |
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Formule moléculaire |
C18H16N4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
6-benzyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4S/c1-3-7-14(8-4-1)11-12-16-19-20-18-22(16)21-17(23-18)13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
LPKWCGTVFANIEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



